molecular formula C14H12N2O2 B8605589 1-Benzyl-4-hydroxy-1,3-dihydro-benzoimidazol-2-one CAS No. 920284-86-2

1-Benzyl-4-hydroxy-1,3-dihydro-benzoimidazol-2-one

Cat. No. B8605589
Key on ui cas rn: 920284-86-2
M. Wt: 240.26 g/mol
InChI Key: MEKMNUBKONHWPC-UHFFFAOYSA-N
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Patent
US07582760B2

Procedure details

To a solution of 1-benzyl-4-benzyloxy-1,3-dihydro-benzoimidazol-2-one (0.875 g, 2.64 mmol) in 100 ml of 1:1 ethyl acetate:THF was added palladium hydroxide (0.270 mg, 1.923 mmol). The reaction mixture was purged with hydrogen gas at 1 atm., allowed to stir at room temperature for 2 hours, and then filtered through celite. The filtrate was concentrated in vacuo to give 640 mg (2.64 mmol. quantitative) of 1-benzyl-4-hydroxy-1,3-dihydro-benzoimidazol-2-one as a white solid. MS: 241 (M+H)+.
Name
1-benzyl-4-benzyloxy-1,3-dihydro-benzoimidazol-2-one
Quantity
0.875 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.27 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([O:17]CC3C=CC=CC=3)[C:11]=2[NH:10][C:9]1=[O:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1>C(OCC)(=O)C.[OH-].[Pd+2].[OH-]>[CH2:1]([N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([OH:17])[C:11]=2[NH:10][C:9]1=[O:25])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
1-benzyl-4-benzyloxy-1,3-dihydro-benzoimidazol-2-one
Quantity
0.875 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(NC2=C1C=CC=C2OCC2=CC=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.27 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with hydrogen gas at 1 atm.
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC2=C1C=CC=C2O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.64 mmol
AMOUNT: MASS 640 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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